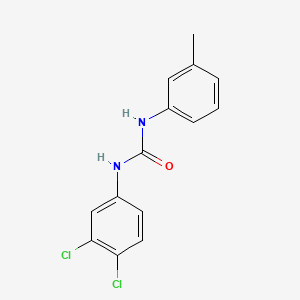
1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two aromatic rings, one of which is substituted with two chlorine atoms at the 3 and 4 positions, and the other with a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-methylaniline in the presence of a suitable coupling agent, such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups, onto the aromatic rings.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the methyl group on the second aromatic ring, which may affect its chemical and biological properties.
1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)urea: The position of the methyl group is different, which can influence its reactivity and interactions.
1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea: Another positional isomer with potentially different properties.
Properties
Molecular Formula |
C14H12Cl2N2O |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-3-2-4-10(7-9)17-14(19)18-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H2,17,18,19) |
InChI Key |
WRBLRLKESIYULY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


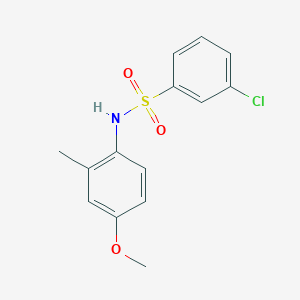
![5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile](/img/structure/B10963470.png)
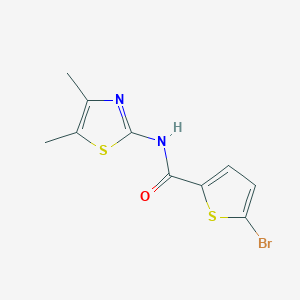
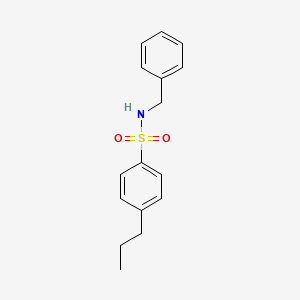
![2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10963486.png)
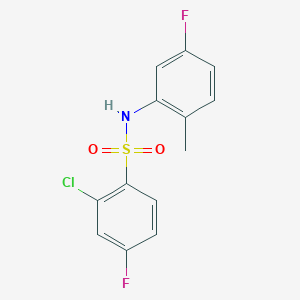
![Azepan-1-yl(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone](/img/structure/B10963490.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10963497.png)
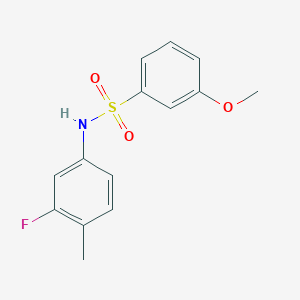
![N-(2,6-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10963507.png)
![(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10963514.png)
![methyl 2-{[{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}(oxo)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10963521.png)
![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10963529.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10963534.png)
